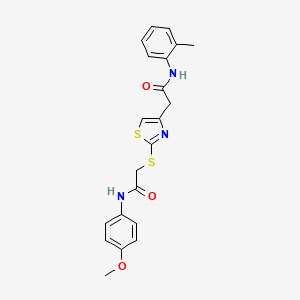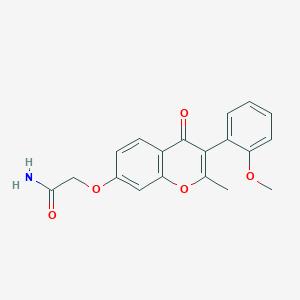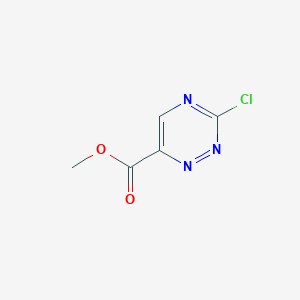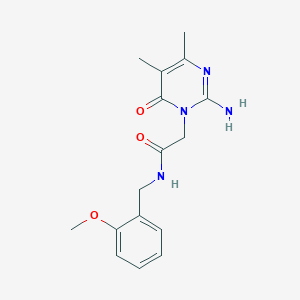![molecular formula C16H24N2O3 B2784361 1-((1R,5S)-8-pivaloyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2059537-69-6](/img/structure/B2784361.png)
1-((1R,5S)-8-pivaloyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((1R,5S)-8-pivaloyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains an 8-azabicyclo[3.2.1]octane core, which is a bicyclic structure with a nitrogen atom . This core is common in a family of compounds known as tropane alkaloids . The compound also contains a pivaloyl group (a type of acyl group derived from pivalic acid) and a pyrrolidine-2,5-dione group (a type of lactam).
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 8-azabicyclo[3.2.1]octane core, followed by the introduction of the pivaloyl and pyrrolidine-2,5-dione groups. The exact synthetic route would depend on the starting materials and the specific reaction conditions .Scientific Research Applications
Drug Discovery
The 2-azabicyclo [3.2.1]octane core, which is a part of this compound, has significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
Synthesis of Target Molecules
The unique structure of this compound makes it a challenging scaffold to acquire, but it has been used in the total synthesis of several target molecules .
Synthesis of Tropane Alkaloids
The 8-azabicyclo [3.2.1]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Stereoselective Construction
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Biomass Valorization
This compound has been used in the valorization of biomass-derived compounds through photochemical transformations .
Palladium-Catalyzed Reactions
This compound has been used in palladium-catalyzed reactions of aziridines .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[8-(2,2-dimethylpropanoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)15(21)17-10-4-5-11(17)9-12(8-10)18-13(19)6-7-14(18)20/h10-12H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZLXMIDEXLSPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C2CCC1CC(C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1R,5S)-8-pivaloyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-1-(4-chlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2784278.png)
![Benzo[d]thiazol-6-yl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2784279.png)


![5-chloro-N-(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2-carboxamide](/img/structure/B2784288.png)
![(4-benzylpiperidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2784289.png)

![3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2784293.png)
![N-(3-chlorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2784294.png)
![4-(2-methoxyphenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2784295.png)
![Ethyl 4-(4-chlorophenyl)-2-((1,1-dioxidobenzo[d]isothiazol-3-yl)amino)thiophene-3-carboxylate](/img/structure/B2784296.png)


